molecular formula C24H19F2N3O7S2 B12418966 Cap-dependent endonuclease-IN-20

Cap-dependent endonuclease-IN-20

Cat. No.: B12418966
M. Wt: 563.6 g/mol
InChI Key: OPVLCPWCMAPFMF-CTNGQTDRSA-N
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Description

Cap-dependent endonuclease-IN-20 is a novel inhibitor targeting the cap-dependent endonuclease enzyme, which plays a crucial role in the transcription of viral RNA. This compound has shown significant potential in antiviral therapies, particularly against influenza viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-20 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving:

    Large-scale reactors: for the initial synthesis steps.

    Automated purification systems: to ensure consistency.

    Quality control measures: to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-20 undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of certain groups to enhance stability.

    Substitution: Introduction of different substituents to modify activity.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Like sodium borohydride.

    Substitution reagents: Including halogenated compounds.

Major Products: The reactions typically yield derivatives of this compound with modified functional groups, enhancing its antiviral properties.

Scientific Research Applications

Cap-dependent endonuclease-IN-20 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study enzyme inhibition mechanisms.

    Biology: Investigated for its role in inhibiting viral replication.

    Medicine: Explored as a potential therapeutic agent for treating influenza and other viral infections.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools.

Mechanism of Action

Cap-dependent endonuclease-IN-20 is compared with other similar compounds, such as:

    Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with a similar mechanism of action but different structural features.

    Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.

Uniqueness: this compound stands out due to its high specificity and potency in inhibiting the cap-dependent endonuclease enzyme, making it a promising candidate for antiviral therapies.

Comparison with Similar Compounds

  • Baloxavir marboxil
  • Tanshinone I
  • Other derivatives of baloxavir

Properties

Molecular Formula

C24H19F2N3O7S2

Molecular Weight

563.6 g/mol

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] hydrogen sulfate

InChI

InChI=1S/C24H19F2N3O7S2/c25-16-6-5-13-15(20(16)26)12-37-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-38(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H,32,33,34)/t19-,21+/m1/s1

InChI Key

OPVLCPWCMAPFMF-CTNGQTDRSA-N

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O

Origin of Product

United States

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